Swietemahalactone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Swietemahalactone is primarily isolated from the leaves and branches of Swietenia mahagoni. The extraction process involves refluxing the plant material with methanol, followed by partitioning the crude extract between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through laboratory extraction and isolation techniques .
Chemical Reactions Analysis
Types of Reactions: Swietemahalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Swietemahalactone has a wide range of scientific research applications:
Mechanism of Action
Swietemahalactone exerts its antibacterial effects through a mechanism that involves disrupting bacterial cell walls and inhibiting essential bacterial enzymes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it interferes with bacterial protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
Swietemahalactone is unique among limonoids due to its rearranged phragmalin-type structure. Similar compounds include:
Swietenine: Another limonoid from Swietenia mahagoni with different structural features and biological activities.
Swietenolide: A limonoid with notable anti-inflammatory properties.
Swietemacrophyllin: Isolated from Swietenia macrophylla, this compound shares some structural similarities but differs in its biological activities.
Properties
Molecular Formula |
C27H30O10 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(1R,4S,5R,6S,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25+,26+,27-/m1/s1 |
InChI Key |
HHKXOKUGOZKYPR-JTNCFZDESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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